1,6-Dinitrocarbazole
Overview
Description
1,6-Dinitrocarbazole is an organic compound with the molecular formula C₁₂H₇N₃O₄. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structures. This compound is characterized by the presence of two nitro groups attached to the carbazole ring at positions 1 and 6. Carbazole derivatives, including this compound, are of significant interest due to their unique electronic and optical properties, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,6-Dinitrocarbazole is a postulated nitro compound that has photophysical properties It’s known that the reaction products of this compound are electrophiles that can react with nucleophiles such as carbazoles or nitro .
Mode of Action
The mode of action of this compound involves its oxidation by acetonitrile in the presence of techniques such as hydroxy group, and to a lesser extent by other oxidases . This oxidation process generates electrophiles, which are electron-deficient and can react with nucleophiles .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of carbazoles
Pharmacokinetics
It’s known that the compound is a high-energy molecule with thermal stability , suggesting potential implications for its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the generation of electrophiles that can react with nucleophiles . These electrophiles are used in the synthesis of carbazoles from this compound and methoxybenzaldehyde
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the oxidation of this compound by acetonitrile is performed in the presence of a hydroxy group . The compound is also known for its thermal stability , suggesting that it can maintain its action under various temperature conditions.
Biochemical Analysis
Biochemical Properties
1,6-Dinitrocarbazole is oxidized by acetonitrile in the presence of techniques such as hydroxy group, and to a lesser extent by other oxidases . The reaction products are electrophiles that can react with nucleophiles such as carbazoles or nitro .
Molecular Mechanism
It is known that the nature of this compound is optimized to be a molecule with an electron-deficient nature . This suggests that it may interact with other molecules through electron transfer processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dinitrocarbazole can be synthesized through a multi-step process involving the nitration of carbazole. One common method involves the chlorination of carbazole at positions 3 and 6, followed by nitration at positions 1 and 8. This process yields 3,6-dichloro-1,8-dinitrocarbazole, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include the use of nitrating agents such as nitric acid and sulfuric acid, along with temperature control and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dinitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium hydroxide.
Major Products Formed
Reduction: The reduction of this compound typically yields 1,6-diaminocarbazole.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
1,6-Dinitrocarbazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,8-Dinitrocarbazole: Similar in structure but with nitro groups at positions 1 and 8.
3,6-Dinitrocarbazole: Nitro groups at positions 3 and 6, differing in electronic properties and reactivity.
2-Nitro-3-phenyl-9H-carbazole: A derivative with a nitro group and a phenyl group, used in photophysical studies.
Uniqueness
1,6-Dinitrocarbazole is unique due to the specific positioning of its nitro groups, which influences its electronic properties and reactivity. This positioning makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .
Properties
IUPAC Name |
1,6-dinitro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFATMTVUAOEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031243 | |
Record name | 1,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3062-57-5, 108625-05-4 | |
Record name | 1,6-Dinitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dinitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dinitrocarbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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